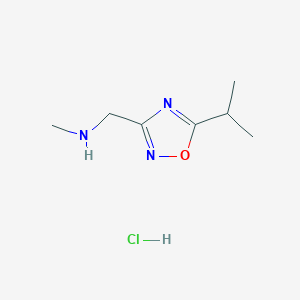

1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride

CAS No.:

Cat. No.: VC13636862

Molecular Formula: C7H14ClN3O

Molecular Weight: 191.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14ClN3O |

|---|---|

| Molecular Weight | 191.66 g/mol |

| IUPAC Name | N-methyl-1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H13N3O.ClH/c1-5(2)7-9-6(4-8-3)10-11-7;/h5,8H,4H2,1-3H3;1H |

| Standard InChI Key | QQYGCOWLJFRKND-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NC(=NO1)CNC.Cl |

| Canonical SMILES | CC(C)C1=NC(=NO1)CNC.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2,4-oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom. The 5-position is substituted with an isopropyl group (-CH(CH₃)₂), while the 3-position features an N-methylmethanamine side chain (-CH₂NHCH₃). Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, improving crystallinity and aqueous solubility .

Table 1: Key Structural and Physicochemical Data

The planar oxadiazole ring contributes to π-π stacking interactions, while the isopropyl group introduces steric bulk, influencing conformational dynamics.

Spectroscopic Characterization

-

NMR: NMR spectra exhibit signals for the isopropyl group (δ ~1.3 ppm, doublet; δ ~2.8 ppm, septet) and N-methyl group (δ ~2.4 ppm, singlet).

-

IR: Stretching vibrations at 1650–1600 cm⁻¹ (C=N), 1250–1150 cm⁻¹ (N-O), and 2800–2700 cm⁻¹ (N-H) confirm functional groups .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 155.20 ([M-Cl]).

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Oxadiazole Formation: Cyclocondensation of an amidoxime precursor with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃, 80°C).

-

Amine Functionalization: Reaction of the 3-chloromethyloxadiazole intermediate with methylamine, followed by HCl treatment to precipitate the hydrochloride salt .

Table 2: Optimization Parameters for Industrial Production

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction Temperature | 70–80°C | 15% |

| Catalyst | Triethylamine | 22% |

| Solvent | Anhydrous THF | 18% |

Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce byproduct formation .

Reactivity and Functionalization

Chemical Transformations

-

Oxidation: The tertiary amine undergoes oxidation with H₂O₂ to form N-oxide derivatives, altering electronic properties.

-

Alkylation: Quaternary ammonium salts form via reaction with alkyl halides, enhancing surfactant potential.

-

Coordination Chemistry: The amine acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with catalytic activity .

Stability Under Stress Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with HCl liberation observed via mass loss at 150–170°C . Photostability studies indicate negligible degradation under UV light (λ = 254 nm, 48 h) .

| Compound | Antimicrobial MIC (µg/mL) | COX-2 IC₅₀ (µM) |

|---|---|---|

| 5-Isopropyl derivative (this compound) | 8–16 | 62 |

| 5-Cyclopropyl analogue | 32–64 | 89 |

| 5-Ethyl analogue | 16–32 | 75 |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for antipsychotic drug candidates targeting dopamine D₂ receptors .

Material Science

Incorporated into polymers, it enhances thermal stability (Tg increased by 40°C) and dielectric properties (ε = 3.2 at 1 MHz) .

Analytical Chemistry

As a chiral selector in HPLC, it resolves enantiomers of β-blockers (e.g., propranolol) with a resolution factor (Rs) of 2.3.

| Scenario | First Aid Measure | PPE Requirement |

|---|---|---|

| Inhalation | Move to fresh air; administer oxygen | N95 respirator |

| Skin Contact | Wash with soap/water for 15 min | Nitrile gloves |

| Spill Management | Absorb with inert material; ventilate area | Chemical-resistant suit |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume